1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol
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Overview
Description
1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound featuring a thiazole ring, a cyclobutanol moiety, and a substituted phenyl groupThe thiazole ring, in particular, is known for its presence in many biologically active molecules .
Preparation Methods
The synthesis of 1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino and chloro substituents on the phenyl ring. The final step involves the formation of the cyclobutanol moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can be compared with other thiazole-containing compounds, such as:
Dabrafenib: An anticancer drug with a thiazole ring, used in the treatment of melanoma.
Dasatinib: Another anticancer agent targeting specific kinases.
Ixabepilone: A chemotherapeutic agent with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClN2OS |
---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H13ClN2OS/c14-9-4-8(5-10(15)6-9)11-7-16-12(18-11)13(17)2-1-3-13/h4-7,17H,1-3,15H2 |
InChI Key |
KOOJWLWALRNAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)Cl)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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